molecular formula C13H17NO2 B14770473 (2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone

(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone

Cat. No.: B14770473
M. Wt: 219.28 g/mol
InChI Key: WEBJLXJMJMXWDE-UHFFFAOYSA-N
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Description

(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a hydroxy group, a methyl group, and a piperidine ring attached to a methanone group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-hydroxy-6-methylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mechanism involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-6-methylbenzaldehyde or 2-hydroxy-6-methylbenzoic acid.

    Reduction: Formation of (2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxy-6-methylphenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.

    (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring enhances its stability and reactivity, making it a valuable intermediate in various synthetic and industrial processes.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2-hydroxy-6-methylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H17NO2/c1-10-6-5-7-11(15)12(10)13(16)14-8-3-2-4-9-14/h5-7,15H,2-4,8-9H2,1H3

InChI Key

WEBJLXJMJMXWDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)N2CCCCC2

Origin of Product

United States

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